1,1,2-Tribromo-2-iododiphosphane
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Overview
Description
1,1,2-Tribromo-2-iododiphosphane is a chemical compound that belongs to the class of halogenated phosphines. This compound is characterized by the presence of three bromine atoms and one iodine atom attached to a diphosphane backbone. Halogenated phosphines are known for their reactivity and are often used in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of 1,1,2-Tribromo-2-iododiphosphane typically involves the halogenation of diphosphane compounds. One common method is the reaction of diphosphane with bromine and iodine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
1,1,2-Tribromo-2-iododiphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphine oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like hydrogen peroxide, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,2-Tribromo-2-iododiphosphane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,2-Tribromo-2-iododiphosphane involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form strong bonds with other atoms, facilitating various chemical transformations. The pathways involved in its reactions include nucleophilic substitution, electrophilic addition, and redox reactions.
Comparison with Similar Compounds
1,1,2-Tribromo-2-iododiphosphane can be compared with other halogenated phosphines such as:
1,1,2-Tribromoethane: Similar in having three bromine atoms but lacks the iodine atom.
1,1,2-Tribromo-2-methylcyclopropane: Contains a cyclopropane ring instead of a diphosphane backbone.
2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether: A brominated phenol derivative with different functional groups. The uniqueness of this compound lies in its specific combination of bromine and iodine atoms attached to a diphosphane structure, which imparts distinct reactivity and applications.
Properties
CAS No. |
157251-95-1 |
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Molecular Formula |
Br3IP2 |
Molecular Weight |
428.56 g/mol |
IUPAC Name |
dibromo-[bromo(iodo)phosphanyl]phosphane |
InChI |
InChI=1S/Br3IP2/c1-5(2)6(3)4 |
InChI Key |
ZKNHHGLJWHJETI-UHFFFAOYSA-N |
Canonical SMILES |
P(P(Br)I)(Br)Br |
Origin of Product |
United States |
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